1-(Prop-2-yn-1-yl)cyclobutanol
Description
Contextualization of Cyclobutanol (B46151) Derivatives in Contemporary Organic Chemistry
Cyclobutane (B1203170) derivatives are increasingly utilized in organic synthesis and medicinal chemistry. nih.gov Historically considered a synthetic curiosity due to their inherent ring strain, cyclobutanes are now recognized for their valuable and unique properties. The cyclobutane ring's puckered three-dimensional structure provides a rigid scaffold that can be used to control the spatial orientation of substituents, a desirable trait in drug design. nih.gov Several small molecules incorporating cyclobutane rings have entered clinical trials for various diseases. researchgate.net
The inherent strain energy of the cyclobutane core, approximately 26.3 kcal/mol, makes its bonds susceptible to selective cleavage under various reaction conditions. This property allows cyclobutane derivatives to serve as precursors for a wide range of acyclic and cyclic systems, including ring-expansion to larger carbocycles and heterocycles. nih.govrsc.org The development of synthetic methods to create libraries of cyclobutanol derivatives has further expanded their application in fields like fragment-based drug discovery. researchgate.net
| Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|
| Ring Expansion | Cleavage of a C-C bond in the cyclobutane ring to form a larger ring system (e.g., cyclopentanone (B42830), benzazepine). | Palladium catalysis, Oxidative conditions (e.g., Co(acac)₂, O₂). nih.govrsc.org |
| [2+2] Cycloaddition | Formation of the cyclobutane ring from two alkene components. Hyperbaric conditions are sometimes employed for unreactive substrates. | Photochemical conditions, High pressure (10-15 kbar). researchgate.net |
| Ring-Opening | Cleavage of the ring to yield linear, functionalized molecules. | Acidic or basic hydrolysis, organometallic reagents. |
| Substitution | Replacement of the hydroxyl group with other functionalities. | Standard alcohol chemistry (e.g., SOCl₂ for chlorination). |
The Role of Propargyl Alcohols as Synthetic Precursors
Propargyl alcohols are one of the most versatile and widely used building blocks in modern organic synthesis. sci-hub.se Their utility stems from the presence of multiple reactive sites: the hydroxyl group, the carbon-carbon triple bond, and the adjacent propargylic position. This functionality allows them to participate in a vast array of transformations. sci-hub.sewikipedia.org
A primary role of propargyl alcohols is to act as precursors to carbocations or allene (B1206475) intermediates. sci-hub.se Under acidic or metal-catalyzed conditions, the hydroxyl group can be eliminated to generate a stabilized propargyl cation, which can then be attacked by a wide range of nucleophiles. Alternatively, they can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated aldehydes or ketones. wikipedia.orgrsc.org This reactivity is fundamental to their use in constructing complex carbocyclic and heterocyclic systems. wikipedia.org The pharmaceutical industry utilizes propargyl alcohols as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). thieme-connect.de
| Reaction Type | Intermediate | Product Class | Catalyst/Reagent Example |
|---|---|---|---|
| Meyer-Schuster Rearrangement | Allene/Vinyl Cation | α,β-Unsaturated Carbonyls | Strong acid (e.g., PTSA), Au(I), Ag(I). sci-hub.sewikipedia.org |
| Nucleophilic Substitution | Propargyl Cation | Substituted Alkynes | Lewis acids (e.g., BF₃·OEt₂). sci-hub.se |
| Cyclization/Annulation | Allene or Vinyl Cation | Heterocycles (e.g., Pyrroles, Furans) | Au(I), Ag(I), Rh(II). sci-hub.sersc.org |
| A³ Coupling (Aldehyde-Alkyne-Amine) | - | Propargyl Amines | Cu(I). wikipedia.org |
Research Landscape of Strained Ring Systems with Alkynyl Functionality
The combination of a strained ring, like cyclobutane, with an alkynyl group creates a molecule with significant potential for complex chemical transformations. The ring strain provides a thermodynamic driving force for reactions that involve ring-opening or rearrangement, while the alkyne offers a site for metal catalysis and further functionalization. pku.edu.cn
Research in this area often focuses on tandem reactions where a single catalyst orchestrates a cascade of events, leading to a rapid increase in molecular complexity. Gold(I) catalysts are particularly effective in this regard, as they are highly "alkynophilic," meaning they readily activate the carbon-carbon triple bond towards nucleophilic attack. beilstein-journals.org This activation can initiate a sequence of reactions, including cyclization, rearrangement, and ring expansion. rsc.orgnih.gov
A prominent example of this reactivity is seen in the gold(I)-catalyzed tandem reaction of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol, a close analog of the title compound. rsc.orgnih.gov In this process, the gold catalyst activates the alkyne, which is followed by a Meyer-Schuster rearrangement and a subsequent ring-expansion/cyclization cascade to afford polysubstituted tetrahydrocyclopenta[b]pyrroles. sci-hub.sersc.orgnih.gov This transformation elegantly demonstrates the synthetic power of combining a strained alcohol with an alkyne, converting a relatively simple starting material into a complex heterocyclic system in a single step.
Detailed Research Finding: Au(I)-Catalyzed Rearrangement/Cyclization of a 1-(Propargyl)cyclobutanol Derivative
A study by Muthusamy et al. details the reaction of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with various primary amines or ammonium (B1175870) acetate (B1210297) in the presence of a gold(I) catalyst. rsc.orgnih.gov The reaction proceeds through a tandem sequence initiated by the activation of the alkyne by the gold catalyst. This is followed by a Meyer-Schuster rearrangement, a 1,2-migration, and a Paal-Knorr type cyclization, ultimately leading to the formation of substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrrole (B168980) derivatives in moderate to good yields. sci-hub.sersc.orgnih.gov This work highlights a powerful strategy for leveraging the dual reactivity of alkynyl cyclobutanols to rapidly construct complex heterocyclic scaffolds.
| Starting Material | Reagent | Catalyst | Product | Key Transformation Steps |
|---|---|---|---|---|
| 1-(1-Hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol | Primary Amines (R-NH₂) or NH₄OAc | Au(I) Chloride/Ag(I) salt | 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives | 1. Meyer-Schuster Rearrangement 2. Ring Expansion (1,2-migration) 3. Paal-Knorr Cyclization |
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-4-7(8)5-3-6-7/h1,8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEZRFWQVYNBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622656 | |
| Record name | 1-(Prop-2-yn-1-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37418-60-3 | |
| Record name | 1-(Prop-2-yn-1-yl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations of 1 Prop 2 Yn 1 Yl Cyclobutanol Transformations
Ring-Opening Reactions of the Cyclobutanol (B46151) Moiety
The significant ring strain of the cyclobutane (B1203170) core, estimated at approximately 26 kcal/mol, is a primary driving force for ring-opening reactions. This inherent strain weakens the C-C bonds, making them susceptible to cleavage under thermal, photochemical, or catalytic conditions. tum.de For substituted cyclobutanols, these reactions provide a powerful method for constructing more complex acyclic and larger ring systems. nih.govcnr.it
The cleavage of the carbon-carbon single bonds in cyclobutanols can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the reaction conditions and the nature of the catalyst employed. Two predominant mechanisms are transition-metal catalyzed β-carbon elimination and radical-mediated ring-opening. science.gov
Transition-Metal Catalyzed β-Carbon Elimination: This is a common pathway where a metal catalyst, such as palladium, rhodium, or nickel, inserts into the C-C bond. nih.govscience.gov The process typically begins with the coordination of the metal to the hydroxyl group, forming a metal alkoxide. This is followed by the cleavage of the proximal C1-C2 bond via β-carbon elimination, which releases the ring strain and forms a metallacyclic intermediate or, more commonly, a linear σ-alkyl metal species. This intermediate can then undergo various subsequent reactions, including reductive elimination, transmetalation, or β-hydride elimination, to yield a diverse array of products. nih.govnih.gov
Radical-Mediated Ring Opening: This pathway involves the generation of a cyclobutoxy radical, typically through single-electron transfer (SET) from a photocatalyst or a metal complex. The high ring strain facilitates a rapid β-scission of a C-C bond, leading to the formation of a more stable open-chain radical. This "radical clock"-type ring opening is extremely fast, making it a useful tool for mechanistic studies and a reliable method for generating specific radical intermediates for further synthetic elaboration. nih.govscience.gov
The choice between these pathways allows for controlled functionalization, transforming the strained cyclobutanol into stereochemically rich cyclohexenones or other valuable scaffolds. nih.gov
Palladium complexes are particularly effective catalysts for the ring-opening of cyclobutanols. rsc.org The mechanism generally involves the C(sp³)–C(sp³) bond cleavage through a β-carbon elimination step. nih.gov
The catalytic cycle is proposed to initiate with the formation of a palladium(II) alkoxide from the cyclobutanol substrate and a Pd(0) or Pd(II) precatalyst in the presence of a base. This intermediate then undergoes β-carbon elimination, cleaving the C1-C2 bond of the cyclobutane ring to generate a σ-alkylpalladium(II) intermediate. This key step is driven by the release of the inherent ring strain. nih.govnih.gov
The fate of the σ-alkylpalladium(II) species determines the final product. Common subsequent steps include:
Reductive Elimination: In cross-coupling reactions, the alkylpalladium intermediate can undergo reductive elimination with another organic group (e.g., aryl, vinyl) already attached to the palladium center, forming a new C-C bond. nih.gov
Polymerization: In the presence of a bifunctional cyclobutanol monomer, the σ-alkylpalladium intermediate can react with another deprotonated cyclobutanol molecule. A subsequent reductive elimination forges a C-C bond between the two units, leading to a ring-opening polymerization (ROP) process that produces novel polyketones. nih.gov
Retrocyclization: Under certain conditions, particularly with specific phosphine (B1218219) ligands, the cyclobutanol fragment can undergo a formal [2+2]-retrocyclization, cleaving two C-C bonds and yielding an alkene and a ketone. nih.gov
This palladium-catalyzed methodology has been applied to synthesize various nitrogen-containing heterocycles, such as benzazepines and quinolines, through ring-expansion reactions with 2-haloanilines. rsc.org
C-C Bond Cleavage Pathways in Cyclobutanols
Rearrangement Reactions Involving the Propargyl Alcohol Functionality
The propargyl alcohol group in 1-(prop-2-yn-1-yl)cyclobutanol is prone to a variety of rearrangement reactions, often catalyzed by acids or transition metals, particularly gold. These reactions can proceed independently or in concert with transformations of the cyclobutanol ring, leading to complex molecular architectures.
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com For a tertiary alcohol like this compound, the product would be an α,β-unsaturated ketone.
The generally accepted mechanism involves three main steps: wikipedia.org
Protonation: The reaction begins with the rapid protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water).
1,3-Hydroxyl Shift: This is the slow, rate-determining step, which proceeds via an SN1' or SN2' pathway. The protonated hydroxyl group departs, and the alkyne π-bond attacks the resulting carbocationic center in a concerted or stepwise fashion, leading to the formation of a resonance-stabilized allenyl cation, which is then trapped by water to form an allenol intermediate.
Tautomerization: The unstable allenol intermediate rapidly tautomerizes to the more stable α,β-unsaturated ketone.
While traditionally requiring strong acids, the Meyer-Schuster rearrangement can be facilitated under milder conditions using transition metal catalysts like gold(I), ruthenium, or silver, which act as π-acids to activate the alkyne. rsc.orgorganicreactions.orgresearchgate.net This catalytic approach often prevents side reactions, such as the competing Rupe rearrangement, which can be an issue with tertiary propargyl alcohols under strongly acidic conditions. wikipedia.org
Gold catalysts, known for their strong π-acidity, can initiate powerful cascade reactions starting from propargyl alcohols. beilstein-journals.orgresearchgate.net Research has demonstrated that a close analog, 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol, undergoes a remarkable Au(I)-catalyzed tandem reaction to form polysubstituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles in the presence of amines. rsc.orgnih.gov
A plausible mechanism for this transformation involves a three-step cascade: rsc.org
Meyer-Schuster Rearrangement: The gold(I) catalyst activates the alkyne, initiating a Meyer-Schuster rearrangement to produce an α,β-unsaturated ketone intermediate.
1,2-Migration (Ring Expansion): The gold catalyst then facilitates a 1,2-carbon migration. The strained C-C bond of the cyclobutane ring migrates to the ketone, expanding the four-membered ring to a five-membered one. This step forms a 1,4-dicarbonyl intermediate, which is a key precursor for pyrrole (B145914) synthesis. rsc.orgresearchgate.net
Paal-Knorr Cyclization: The in-situ generated 1,4-dicarbonyl compound reacts with a primary amine or ammonium (B1175870) acetate (B1210297) in a classical Paal-Knorr pyrrole synthesis. hud.ac.ukscribd.com This step involves the formation of a hemiaminal followed by cyclization and dehydration to furnish the final aromatic pyrrole ring. rsc.orgacs.org
This cascade efficiently constructs a complex heterocyclic system from a relatively simple starting material by orchestrating multiple bond-forming and bond-breaking events in a single pot. rsc.org
Table 1: Gold(I)-Catalyzed Tandem Reaction of 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol with Various Amines An overview of the substrate scope for the final Paal-Knorr cyclization step, adapted from related studies. rsc.org
| Entry | Amine | Catalyst | Solvent | Product Yield (%) |
| 1 | Ammonium Acetate | (IPr)AuCl / AgOTf | 1,2-Dichloroethane | 85 |
| 2 | Methylamine | (IPr)AuCl / AgOTf | 1,2-Dichloroethane | 78 |
| 3 | Aniline | (IPr)AuCl / AgOTf | 1,2-Dichloroethane | 75 |
| 4 | Benzylamine | (IPr)AuCl / AgOTf | 1,2-Dichloroethane | 82 |
This table is illustrative of the types of transformations and yields achievable in such cascade reactions.
Wagner-Meerwein Rearrangements in Cyclobutane Systems
The Wagner-Meerwein rearrangement is a carbocation-mediated 1,2-alkyl or 1,2-hydride shift. In strained ring systems, it often results in ring expansion or contraction. For cyclobutane systems, the formation of a carbocation adjacent to the ring can trigger a Wagner-Meerwein rearrangement, leading to a less-strained cyclopentyl cation. acs.orgnih.govdiva-portal.org
In the context of this compound, a Wagner-Meerwein rearrangement could be initiated following the formation of a carbocation. For instance, gold-catalyzed reactions of propargyl alcohols can generate intermediates with significant carbocationic character. acs.orgnih.gov A gold(I)-catalyzed asymmetric reaction of yne-methylenecyclopropanes has been shown to proceed through a cascade involving C-C bond cleavage and a subsequent Wagner-Meerwein rearrangement to form a cyclobutane ring. pku.edu.cnacs.orgfigshare.com This demonstrates the feasibility of such rearrangements in gold-catalyzed transformations of strained rings.
A plausible, though less commonly cited, pathway for this compound could involve:
Formation of a carbocation at the tertiary carbinol center, possibly through acid catalysis or interaction with a π-acidic metal.
A 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the cationic center.
This migration would result in the expansion of the four-membered ring to a five-membered ring, forming a cyclopentyl cation stabilized by the adjacent alkyne. This intermediate could then be trapped by a nucleophile or undergo further rearrangement.
While the gold-catalyzed 1,2-migration to a ketone (as described in 3.2.2) is a well-supported pathway for this specific substrate class, the classical Wagner-Meerwein rearrangement remains a fundamental and potential reaction pathway for related carbocationic intermediates derived from cyclobutane systems. nih.govacs.org
Intramolecular Cyclization Processes
The intramolecular cyclization of this compound and its derivatives is a powerful strategy for synthesizing complex carbocyclic and heterocyclic frameworks. These transformations are frequently catalyzed by transition metals, particularly gold, which effectively activate the alkyne moiety.
A notable example is the gold(I)-catalyzed tandem reaction of a substituted derivative, 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol, with primary amines or ammonium acetate. researchgate.net This process does not simply join the existing rings but involves a sophisticated rearrangement cascade to produce 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroles. researchgate.netsci-hub.se The proposed mechanism for this transformation is initiated by a Meyer-Schuster rearrangement, a well-known acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. In this case, the gold catalyst facilitates the formation of an allenol intermediate. This is followed by a 1,2-migration and a subsequent Paal-Knorr cyclization with the amine to yield the final pyrrole derivative. sci-hub.se
The reaction pathway can be summarized as:
Coordination: The gold(I) catalyst coordinates to the alkyne of the propargyl alcohol.
Meyer-Schuster Rearrangement: A sci-hub.sesci-hub.se-sigmatropic rearrangement is facilitated, leading to a gold-containing allene (B1206475) intermediate.
Hydrolysis & Tautomerization: The allene intermediate is hydrolyzed to an enol, which tautomerizes to the corresponding α,β-unsaturated ketone.
Paal-Knorr Cyclization: The ketone undergoes condensation with the primary amine, followed by cyclization and dehydration to form the fused pyrrole ring system. sci-hub.se
Beyond gold catalysis, photochemical methods offer another avenue for intramolecular cyclizations. Olefin [2+2] photocycloaddition reactions, for instance, can be used to construct complex polycyclic systems containing cyclobutane rings. acs.org While not directly starting from this compound, the principles are relevant. For example, diolefin substrates containing pre-formed cyclobutane rings can undergo intramolecular [2+2] photocycloaddition to create intricate, bridged cyclophane structures. acs.org The mechanism involves the photoexcitation of a styrene-like moiety to its singlet excited state (S1), followed by cycloaddition. acs.org Similarly, propargyl amides can undergo intramolecular Simmons-Smith cyclopropanation, demonstrating the utility of the propargyl group in directing intramolecular bond formation. pitt.edu
| Catalyst/Reagent | Substrate Type | Key Intermediate | Product Type | Ref. |
| Au(I) | 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol | Allenol/α,β-Unsaturated Ketone | Tetrahydrocyclopenta[b]pyrrole | researchgate.netsci-hub.se |
| Light (hν) | Diolefin with cyclobutane | Singlet Excited State (S1) | Bridged Cyclophane | acs.org |
| Zn-Cu couple/CH₂I₂ | Propargyl amide | Zinc Carbenoid | Bicyclo[1.1.0]butane | pitt.edu |
| Au(I) | Yne-Methylenecyclopropane | Cyclopropylmethyl Carbocation | Azepine-fused Cyclobutane | pku.edu.cn |
This table summarizes various intramolecular cyclization processes related to propargyl and cyclobutane systems.
Nucleophilic Additions and Conjugate Additions to Derived Intermediates
Intermediates generated from this compound are highly susceptible to nucleophilic attack, providing a versatile method for functionalization. The reaction type is dictated by the nature of the intermediate, which is often an allene, an α,β-unsaturated system, or a carbocation.
Gold or copper catalysis can transform the propargyl alcohol into a reactive allenylidene intermediate. nih.gov This intermediate possesses two electrophilic sites, the α- and γ-carbons, making it amenable to nucleophilic attack. The regioselectivity of the addition is influenced by substituents and the nucleophile itself. For example, in the reaction of Cu-allenylidene intermediates with sulfur ylides, the nucleophile can attack the γ-position to afford 3-propargyl indolines. nih.gov The mechanism involves the initial generation of a copper acetylide, which extrudes CO₂ (if starting from a propargyl benzoxazinanone) to form a zwitterionic Cu-allenylidene intermediate. The sulfur ylide then attacks this intermediate, leading to the final product. nih.gov
Alternatively, rearrangement of this compound can lead to α,β-unsaturated systems, which are classic Michael acceptors for conjugate addition reactions. This pathway is exemplified by the synthesis of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nlresearchgate.net Here, a sulfonyl allene (formed via a sci-hub.se sigmatropic rearrangement of a propargyl sulfinate) undergoes a [2+2] cycloaddition to create a cyclobutane scaffold containing a vinyl sulfone moiety. This activated alkene readily undergoes conjugate addition with various amine nucleophiles. The stereoselectivity of this nucleophilic addition is often high, governed by steric approach control, where the nucleophile adds to the face opposite the bulky arenesulfonylmethyl group. ru.nlresearchgate.net
The general mechanism for conjugate addition is a three-step process:
Nucleophile Activation: Formation of the active nucleophile (e.g., an amine).
Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor).
Protonation: The resulting enolate is protonated to give the final product.
| Intermediate Type | Nucleophile | Reaction Type | Product | Ref. |
| Cu-Allenylidene | Sulfur Ylide | γ-Addition | 3-Propargyl Indoline | nih.gov |
| Vinyl Sulfone (on cyclobutane ring) | Secondary Amines (e.g., Dimethylamine, Azetidine) | Conjugate Addition (Michael Addition) | 3-Amino-cyclobutanol derivative | ru.nlresearchgate.net |
| Aldehyde (derived from alcohol) | Various Nucleophiles | Nucleophilic Addition | Substituted Alcohol | smolecule.com |
| Allenol (from Meyer-Schuster) | Benzo[d]isoxazole | Nucleophilic Addition | Multi-substituted Quinoline | sci-hub.se |
This table illustrates nucleophilic and conjugate addition reactions involving intermediates derived from propargyl alcohol systems.
Stereochemical Control in the Synthesis and Reactions of 1 Prop 2 Yn 1 Yl Cyclobutanol Derivatives
Enantioselective Synthesis Approaches to Chiral Cyclobutanols
The creation of single-enantiomer cyclobutanol (B46151) derivatives is critical for their application in fields like medicinal chemistry and materials science. vub.ac.be Enantioselective synthesis aims to produce a chiral molecule in high enantiomeric excess (e.e.), often relying on chiral catalysts or auxiliaries to guide the reaction pathway.
Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. While direct asymmetric synthesis of 1-(prop-2-yn-1-yl)cyclobutanol is not extensively documented, related catalytic asymmetric propargylations and cyclobutane (B1203170) formations highlight viable methodologies.
Catalytic asymmetric propargylation is a known method for producing α-propargyl-substituted carbonyl compounds. rsc.org A notable development is the copper-catalyzed enantioselective decarboxylative intramolecular propargylation of cyclopropanols, which creates a cyclopentanone (B42830) skeleton with an all-carbon quaternary stereocenter. rsc.org This demonstrates the potential for transition metal catalysis to control the formation of stereocenters adjacent to a propargyl group. rsc.org
Gold(I) catalysis has been successfully applied in the asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes to synthesize azepine-fused cyclobutanes. pku.edu.cn This complex cascade reaction establishes the final product's chirality in the initial cyclopropanation step, overcoming the challenge of chirality loss during the rearrangement of the planar cyclopropylmethyl carbocation intermediate. pku.edu.cn
More directly, cascade reactions combining iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] photocycloaddition have been developed for the enantioselective synthesis of chiral cyclobutane derivatives. chemistryviews.org This one-pot procedure allows for the construction of enantioenriched oxa- nih.govresearchgate.net-bicyclic heptanes from simple alkenes without the need for directing groups, achieving excellent yields and enantioselectivities. chemistryviews.org
| Catalyst System | Reaction Type | Substrates | Product Type | e.e. (%) | Ref |
| Cu(I)/PyBox Ligand | Intramolecular Propargylation | Carboxylic acid-tethered cyclopropanols | Chiral cyclopentanones | N/A | rsc.org |
| Au(I)/Chiral Phosphine (B1218219) | Cycloisomerization/Rearrangement | Yne-methylenecyclopropanes | Azepine-fused cyclobutanes | up to 82% | pku.edu.cn |
| [Ir(cod)Cl]₂/Chiral Ligand | Allylic Etherification/[2+2] Photocycloaddition | Cinnamyl alcohols and allyl acetates | Oxa- nih.govresearchgate.net-bicyclic heptanes | Excellent | chemistryviews.org |
| Pd(0)/Chiral Ligand | Allylic Alkylation/α-iminol Rearrangement | 1-(Indol-2-yl)cyclobutanols | 2-Spirocyclic-indolines | up to 88% | chinesechemsoc.org |
The success of asymmetric catalysis is heavily reliant on the structure of the chiral ligand coordinated to the metal center. umich.edu The ligand creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.
A variety of chiral ligands have been developed and successfully applied in asymmetric transformations that could be adapted for propargyl cyclobutanol synthesis. These include:
PyBox Ligands: Pyridine-bis(oxazoline) ligands have been structurally optimized for use in copper-catalyzed asymmetric intramolecular propargylation of cyclopropanols. rsc.org
Chiral Phosphines and Phosphoramidites: These "privileged" ligands are widely used. For instance, in the gold-catalyzed synthesis of azepine-fused cyclobutanes, a screening of ligands revealed that (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP provided significantly higher enantioselectivity (78% e.e.) compared to a phosphoramidite (B1245037) ligand (7% e.e.). pku.edu.cn Similarly, iridium-catalyzed asymmetric allylic etherification/[2+2] photocycloaddition cascades employ chiral phosphoramidite-based ligands to achieve excellent stereocontrol. chemistryviews.org
SPIROL-based Ligands: A novel C₂-symmetric chiral scaffold termed SPIROL has been developed from an easily accessible spiroketal backbone. umich.edu Ligands derived from SPIROL have shown high performance in a range of stereoselective reactions, including Pd-catalyzed allylic alkylation (up to 97% e.e.) and Rh-catalyzed hydrogenations (up to 93% e.e.), demonstrating their potential for fine-tuning stereocontrol. umich.edu
The design of these ligands often focuses on creating a well-defined chiral pocket near the metal's active site, using steric bulk and electronic effects to dictate the approach of the substrate. oup.com
| Ligand Class | Metal | Reaction Type | Key Feature | Ref |
| PyBox | Copper | Intramolecular Propargylation | Structurally optimized for specific substrate class | rsc.org |
| MeOBIPHEP | Gold | Cycloisomerization/Rearrangement | Axially chiral biaryl phosphine | pku.edu.cn |
| Phosphoramidite | Iridium | Allylic Etherification | Readily tunable electronic and steric properties | chemistryviews.org |
| SPIROL | Palladium, Iridium, Rhodium | Various | C₂-symmetric spiroketal scaffold | umich.edu |
Asymmetric Catalysis in Propargyl Cyclobutanol Formation
Diastereoselective Transformations of Cyclobutanol Systems
Once a cyclobutanol ring is formed, subsequent reactions must be controlled to produce the desired diastereomer. Diastereoselectivity refers to the preferential formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters.
Cycloaddition reactions are a primary method for constructing cyclic systems, including the cyclobutane core. mdpi.com Controlling diastereoselectivity is key to building molecular complexity in a predictable manner.
[2+2] Cycloadditions: These reactions involve the combination of two two-atom components (like two alkenes) to form a four-membered ring. mdpi.com
Hyperbaric Conditions: The use of high pressure (hyperbaric conditions) in [2+2] cycloadditions between sulfonyl allenes and vinyl ethers has been shown to produce cyclobutanol derivatives. researchgate.net In these reactions, subsequent derivatization through conjugate addition of amines proceeded with moderate to excellent diastereoselectivity. researchgate.net
Photocycloadditions: The Norrish-Yang photocyclization of α-diketones is an effective method for preparing α-hydroxy cyclobutanone (B123998) derivatives diastereoselectively. nih.gov Computational and experimental studies indicate that the diastereoselectivity arises from a conformationally controlled, hydrogen-bonding-promoted 1,5-hydrogen atom transfer. nih.gov
[3+1] Cycloadditions: A formal [3+1] cycloaddition between lithiated 1,1-diborylalkanes and epihalohydrins has been developed to synthesize 3-borylated cyclobutanols. nih.gov This method demonstrates good diastereoselectivity, achieving up to a 5:1 diastereomeric ratio (d.r.), providing a route to highly substituted cyclobutanols. nih.gov
The stereochemical outcome of cycloaddition reactions is often governed by the geometry of the transition state, where steric hindrance and electronic interactions between substituents on the reacting components dictate the facial selectivity.
| Reaction Type | Reactants | Conditions | Product | Diastereoselectivity (d.r.) | Ref |
| [2+2] Cycloaddition | Sulfonyl allenes + Benzyl (B1604629) vinyl ether | High pressure (15 kbar) | Substituted cyclobutanols | Moderate to Excellent | researchgate.net |
| [3+1] Cycloaddition | 1,1-Diborylalkanes + Epihalohydrins | ZnCl₂, TMEDA | 3-Borylated cyclobutanols | up to 5:1 | nih.gov |
| Norrish-Yang Photocyclization | trans-Decalin-substituted-2,3-butanediones | Daylight | α-Hydroxy cyclobutanone spirocarbocycles | High | nih.gov |
Substituents on the cyclobutane ring or on the reacting partners play a crucial role in directing the stereochemical course of a reaction. Their electronic properties (electron-donating or -withdrawing) and steric bulk can significantly influence transition state energies, thereby favoring the formation of one stereoisomer.
In Hydride Reductions: The reduction of 3-substituted cyclobutanones to cyclobutanols shows a strong preference for the formation of the cis-alcohol. vub.ac.be This selectivity is driven by torsional strain, which favors the anti-facial attack of the hydride reagent, consistent with the Felkin-Anh model. vub.ac.be The presence of a benzyloxy substituent further enhances this selectivity due to repulsive electrostatic interactions during a syn-facial approach. vub.ac.be
In Electrocyclic Reactions: Theoretical studies on the electrocyclic ring-opening of cyclobutenes show that substituents influence the preferred direction of rotation. acs.org Electron-donating groups tend to favor outward rotation, while strong electron-accepting groups favor inward rotation. acs.org
In Cationic Rearrangements: The stability of carbocations involved in rearrangements, such as the interconversion of cyclopropylcarbinyl and cyclobutyl cations, is heavily influenced by substituents. chemrxiv.org A computational study showed that electron-donating groups at the C2 position strongly stabilize bicyclobutonium (BCB) structures over cyclopropylcarbinyl (CPC) structures, which can dictate the stereochemical outcome of subsequent nucleophilic substitution reactions. chemrxiv.org
These findings underscore that a deep understanding of substituent effects is essential for predicting and controlling the stereochemistry of reactions involving cyclobutanol derivatives.
Computational and Theoretical Investigations of 1 Prop 2 Yn 1 Yl Cyclobutanol Systems
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the determination of activation energies. mdpi.comethernet.edu.et This information is crucial for understanding reaction feasibility and kinetics.
Theoretical studies on reactions involving cyclobutane-containing molecules, such as those derived from 1-(prop-2-yn-1-yl)cyclobutanol, often focus on constructing detailed energy profiles. For instance, in gold(I)-catalyzed rearrangements of yne-methylenecyclopropanes leading to cyclobutane (B1203170) derivatives, DFT calculations have been employed to chart the reaction mechanism. pku.edu.cn These calculations reveal the stepwise nature of such transformations, often involving initial cyclopropanation followed by C-C bond cleavage and rearrangement. pku.edu.cn
A critical aspect of this analysis is the characterization of transition states (TS). For example, in a gold(I)-catalyzed asymmetric cyclopropanation/rearrangement reaction, the cyclopropanation step was identified as the rate-determining step with a calculated activation free energy. pku.edu.cn The subsequent steps, including a Wagner-Meerwein rearrangement and a pku.edu.cnmsu.edu-hydride shift, were found to have significantly lower activation barriers, indicating they are kinetically facile once the initial cyclopropanation has occurred. pku.edu.cn The geometry of the transition states provides clues about the flow of electrons and the structural changes that occur during the bond-making and bond-breaking processes.
Table 1: Calculated Activation Free Energies for a Gold(I)-Catalyzed Rearrangement
| Reaction Step | Activation Free Energy (kcal/mol) | Process Type |
| Cyclopropanation | 19.6 | Rate-determining, Endergonic |
| Wagner-Meerwein Rearrangement | Lower than RDS | Kinetically facile |
| pku.edu.cnmsu.edu-Hydride Shift | 7.7 | Kinetically facile, Exergonic |
| Product Liberation | -5.5 | Exergonic |
Data sourced from DFT calculations on a related yne-methylenecyclopropane system. pku.edu.cn
Computational models are particularly adept at explaining the origins of regioselectivity and stereoselectivity in complex organic reactions. masterorganicchemistry.com Regioselectivity, the preference for bond formation at one position over another, can be rationalized by comparing the activation energies of competing pathways. researchgate.net For instance, in the halohydroxylation of allenyl sulfides, DFT could be used to show why the reaction preferentially occurs at the double bond remote from the sulfur atom. acs.org
Stereoselectivity, the preferential formation of one stereoisomer over another, is often dictated by subtle steric and electronic interactions in the transition state. msu.edumasterorganicchemistry.com In the context of cyclobutanol (B46151) synthesis, DFT calculations have been used to rationalize the stereochemical outcome of hydride reductions of 3-substituted cyclobutanones. vub.ac.be These studies can model the approach of the hydride reagent to the carbonyl group from different faces, and the calculated energy differences between the diastereomeric transition states can predict the major product, which often aligns with experimental observations. vub.ac.be
In asymmetric catalysis involving precursors to cyclobutane systems, DFT has been used to understand how chiral ligands transfer stereochemical information. pku.edu.cn While a cyclopropylmethyl carbocation intermediate might be planar, leading to a potential loss of chirality, computational studies have shown how the subsequent migration of a specific carbon atom during a ring expansion can preserve the initial chirality. pku.edu.cnrsc.org This detailed understanding is crucial for the rational design of new and more effective asymmetric catalysts. acs.org
Energy Profiles and Transition State Analysis
Mechanistic Probing through Theoretical Models
Theoretical models provide a framework for proposing and testing reaction mechanisms. For reactions that are difficult to study experimentally due to transient intermediates or complex kinetics, computational chemistry can offer a window into the mechanistic details. For instance, the involvement of radical intermediates, nonclassical carbocations, or specific coordination modes of metal catalysts can be investigated through theoretical calculations. pku.edu.cn
In a gold(I)-catalyzed reaction forming a cyclobutane ring, DFT calculations identified a tricyclic intermediate with an elongated carbon-carbon bond, which could be described as a nonclassical carbocation. pku.edu.cn This level of detail about the electronic nature of an intermediate is often inaccessible through purely experimental means. Furthermore, theoretical models can be used to explore alternative reaction pathways, such as stepwise versus concerted mechanisms in cycloaddition reactions, and determine the most energetically favorable route. researchgate.net
Analysis of Electronic Structure (e.g., NBO analysis)
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between orbitals. faccts.deq-chem.com It provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. q-chem.com
NBO analysis can quantify the nature of chemical bonds, including their hybridization and polarization. ajol.info For a molecule like this compound, NBO analysis could be used to examine the electronic characteristics of the strained cyclobutane ring, the hydroxyl group, and the propargyl moiety. For example, it can reveal the extent of π-donation from the oxygen lone pairs into antibonding orbitals or the electronic effects of the alkyne group on the adjacent cyclobutane ring. ajol.info
Furthermore, NBO analysis is valuable for understanding intermolecular interactions, such as hydrogen bonding, and the charge transfer that occurs during a chemical reaction. scirp.org By analyzing the donor-acceptor interactions between the NBOs of reactants in a transition state, one can gain a deeper understanding of the electronic factors that stabilize the transition state and influence the reaction's outcome. scirp.org For instance, in a catalyzed reaction, NBO analysis can elucidate the nature of the bonding between the substrate and the metal catalyst. diva-portal.org
Synthetic Utility and Applications of 1 Prop 2 Yn 1 Yl Cyclobutanol As a Versatile Building Block
Modular Construction of Complex Organic Molecules
The modular nature of 1-(prop-2-yn-1-yl)cyclobutanol makes it an ideal starting material for the assembly of complex organic molecules. Its distinct functional groups can be selectively manipulated to introduce various molecular fragments, leading to a wide array of structurally diverse compounds.
Scaffold Diversification Strategies
Scaffold diversification is a key strategy in medicinal chemistry and materials science for generating novel compounds with improved properties. The strained cyclobutane (B1203170) ring of this compound can undergo ring-expansion reactions, providing access to larger and more complex carbocyclic and heterocyclic scaffolds. researchgate.net This approach allows for the systematic modification of a core structure, leading to a library of related compounds with diverse functionalities. For instance, the inherent ring strain of the cyclobutane core, with a strain energy of 26.3 kcal/mol, drives these expansion reactions.
Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) relies on the identification of small molecular fragments that can bind to a biological target. These fragments are then optimized and linked together to create more potent and selective drug candidates. The distinct functionalities of this compound make it an excellent scaffold for FBDD. The terminal alkyne allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient coupling of various fragments. nih.govmdpi.com The hydroxyl group can be used as a handle for further functionalization or to establish key hydrogen bonding interactions with a target protein.
Synthesis of Fused and Spirocyclic Heterocycles
The reactivity of this compound has been extensively explored for the synthesis of fused and spirocyclic heterocycles, which are prevalent motifs in many biologically active compounds. nih.govsapub.org
Pyrrole (B145914) and Pyrrolidine (B122466) Derivatives
The reaction of propargyl alcohols with amines is a well-established method for the synthesis of pyrrole and pyrrolidine derivatives. In the case of this compound, the intramolecular cyclization of the initially formed amino-alkyne intermediate can lead to the formation of cyclobutane-fused pyrrolidine or pyrrole rings. These reactions can be catalyzed by various transition metals, such as gold or palladium, to control the regioselectivity and stereoselectivity of the cyclization. sci-hub.semdpi.comnih.gov
Cyclopenta[b]pyrrole (B12890464) Skeletons
A notable application of this compound is in the synthesis of cyclopenta[b]pyrrole skeletons. researchgate.net Research has shown that a gold(I)-catalyzed tandem reaction of a derivative, 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol, with primary amines or ammonium (B1175870) acetate (B1210297) can produce these valuable heterocyclic structures. rsc.orgresearchgate.net This transformation proceeds through a cascade of reactions including a Meyer-Schuster rearrangement, a 1,2-migration, and a Paal-Knorr cyclization, ultimately yielding polysubstituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles in moderate to good yields. rsc.org
Table 1: Gold-Catalyzed Synthesis of Cyclopenta[b]pyrrole Derivatives rsc.org
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | AuCl | Dioxane | 80 | 45 |
| 2 | AuCl3 | Dioxane | 80 | 62 |
| 3 | AuBr3 | Dioxane | 80 | 58 |
| 4 | [Ph3PAuCl] | Dioxane | 80 | 75 |
| 5 | [Ph3PAuCl]/AgOTf | Dioxane | 80 | 82 |
Reaction conditions: 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol (0.5 mmol), ammonium acetate (5 equiv.), catalyst in solvent (1 mL) for 4 h. Data sourced from a study on Au(I)-catalyzed tandem reactions. rsc.org
Azepine-Fused Systems
The synthesis of azepine-fused systems represents a significant challenge in organic chemistry. However, innovative strategies utilizing precursors derived from propargyl alcohols have emerged. Gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been developed to synthesize 3-azabicyclo[5.2.0]nonadiene, which is an azepine ring fused with a cyclobutane. nih.govpku.edu.cn This reaction provides a pathway to bicyclic 7/4 ring systems with a bridgehead aryl substituent. nih.govpku.edu.cn While not directly starting from this compound, the underlying principles of utilizing strained rings and alkyne functionalities are relevant and suggest potential synthetic routes from this building block to access azepine-fused structures.
Development of Novel Synthetic Methodologies
The synthesis of functionalized cyclobutanes, including cyclobutanol (B46151) derivatives, has historically presented challenges due to the inherent ring strain of the four-membered carbocycle. However, recent advancements have led to innovative methodologies that provide efficient access to these valuable scaffolds.
A prominent strategy involves the [2+2] cycloaddition reaction , which has been refined for the synthesis of complex cyclobutanes. One novel approach utilizes a hyperbaric [2+2] cycloaddition between sulfonyl allenes and vinyl ethers as the key step. researchgate.net The synthesis commences with the formation of arenesulfonyl allenes from corresponding sulfonyl chlorides and prop-2-yn-1-ol. researchgate.netru.nl These allenes then undergo a high-pressure cycloaddition to form the core cyclobutane structure, which can be further elaborated. researchgate.net
Photochemical methods also represent a significant advance in cyclobutane synthesis. Light-driven [2+2] photocycloaddition reactions offer a green and efficient route to the cyclobutane core. thieme-connect.denih.gov For instance, irradiating diene precursors with UV light, or more recently with visible light using a photosensitizer, can yield borylated cyclobutanes with good efficiency. thieme-connect.de These methods provide access to functionalized cyclobutane building blocks that are primed for subsequent derivatization. nih.gov
More direct, traditional syntheses can also be employed. For example, structurally related compounds are synthesized by reacting a cyclobutane precursor, such as cyclobutylmethanol, with propargyl bromide in the presence of a base. This nucleophilic substitution introduces the propargyl group, which is a key feature of the target molecule.
Table 1: Overview of Synthetic Methodologies for Cyclobutanol Scaffolds
| Methodology | Key Reactants | Reaction Type | Key Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Hyperbaric Cycloaddition | Sulfonyl allenes, Benzyl (B1604629) vinyl ether | [2+2] Cycloaddition | High pressure (15 kbar) | Substituted cyclobutane core | researchgate.net |
| Photochemical Cycloaddition | Diene precursors with conjugated π-system | [2+2] Photocycloaddition | UV or Visible light with photosensitizer | Borylated cyclobutane intermediates | thieme-connect.de |
| Nucleophilic Substitution | Cyclobutylmethanol, Propargyl bromide | Williamson Ether Synthesis | Base (e.g., K₂CO₃), DMF, reflux | Structurally related propargyl ethers | |
| Sigmatropic Rearrangement | Propargyl sulfinates | smolecule.comsmolecule.com Sigmatropic Rearrangement | Silver-catalysis | Arenesulfonyl allenes (precursors) | researchgate.net |
Derivatization Strategies for Expanding Chemical Space
The dual functionality of this compound provides two orthogonal points for diversification, allowing for the systematic expansion of the chemical space around this scaffold. Derivatization can be targeted at the terminal alkyne, the tertiary hydroxyl group, or both, leading to a wide array of novel molecules.
The terminal alkyne is a particularly versatile functional group. It is a cornerstone of "click chemistry," readily undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form stable 1,2,3-triazole rings. mdpi.com This reaction is highly efficient and has been used to create conjugates of bioactive molecules. mdpi.com Furthermore, the alkyne can participate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling with aryl or vinyl halides, to create C(sp)-C(sp²) bonds and introduce aromatic systems. smolecule.com Other transformations include hydration to yield cyclobutyl ketones and iodocyclization reactions to construct iodine-containing heterocycles like quinolines. smolecule.comrsc.org
The tertiary hydroxyl group also serves as a key site for derivatization. It can be oxidized using reagents like pyridinium (B92312) chlorochromate (PCC) to form the corresponding cyclobutanone (B123998), which opens up further avenues for modification via nucleophilic addition to the ketone. tdx.cat The alcohol can undergo nucleophilic substitution, for instance, using thionyl chloride (SOCl₂) to convert it into a chloride, providing a leaving group for subsequent reactions. Esterification and etherification reactions, such as the Williamson ether synthesis, are also common strategies to modify the hydroxyl group and attach different molecular fragments. researchgate.net
These derivatization strategies allow chemists to fine-tune the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and to explore structure-activity relationships in drug discovery programs. researchgate.netscielo.br
Table 2: Derivatization Reactions of the this compound Scaffold
| Reacting Group | Reaction Type | Reagents | Resulting Functional Group/Structure | Reference |
|---|---|---|---|---|
| Terminal Alkyne | Azide-Alkyne Cycloaddition | Organic Azide, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole | mdpi.com |
| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) | Aryl/Vinyl-substituted Alkyne | smolecule.com |
| Terminal Alkyne | Iodocyclization | Molecular Iodine, Methanol | 3-Iodoquinoline derivative | rsc.org |
| Hydroxyl Group | Oxidation | Pyridinium Chlorochromate (PCC) | Cyclobutanone | |
| Hydroxyl Group | Nucleophilic Substitution | Thionyl Chloride (SOCl₂) | Cyclobutyl Chloride | |
| Hydroxyl Group | Ether Synthesis | Alkyl Halide, Base | Ether | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Prop-2-yn-1-yl)cyclobutanol, and how can reaction conditions be optimized?
- Methodology : The compound is commonly synthesized via Grignard addition, where cyclobutanone reacts with prop-2-yn-1-yl magnesium bromide. Optimization involves adjusting reaction temperature (e.g., −78°C to room temperature), solvent polarity (THF or diethyl ether), and stoichiometric ratios. Post-reduction quenching with aqueous NH₄Cl followed by extraction (e.g., ethyl acetate) and purification via column chromatography (silica gel, hexane/ethyl acetate) is standard. Conflicting yield reports (e.g., 70% vs. 95%) highlight the need for controlled anhydrous conditions and catalyst selection .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the cyclobutane ring (δ 1.8–2.5 ppm for ring protons) and propargyl group (δ 2.0–2.2 ppm for ≡C-H).
- IR : Strong absorption bands at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion [M+H]⁺ at m/z 124.12 (C₇H₈O).
- Chromatography : HPLC (C18 column, methanol/water) assesses purity (>98%) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. In case of skin exposure, wash with soap/water for 15 minutes. Store at 10–25°C in sealed containers. SDS data emphasize flammability risks; use CO₂ or dry chemical extinguishers .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond angles and torsional strain. For example, cyclobutanol rings exhibit puckering angles of ~25°, while propargyl groups adopt linear geometry (C≡C bond length ~1.20 Å). Data collection at 100 K minimizes thermal motion artifacts. Discrepancies between computational (DFT) and experimental results require validation via residual density maps .
Q. What mechanistic insights explain the reactivity of this compound in cyclopropanation reactions?
- Methodology : The propargyl group undergoes [2+1] cycloaddition with carbenes, forming cyclopropane rings. Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on steric hindrance from the cyclobutanol ring. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states, showing higher activation energy (~25 kcal/mol) compared to acyclic analogs .
Q. How does steric strain in the cyclobutanol ring influence nucleophilic addition reactions?
- Methodology : Cyclobutanol’s puckered structure increases steric hindrance, reducing nucleophilic attack at the propargyl terminus. Comparative studies with cyclohexanol derivatives show 20–30% lower yields in SN2 reactions. Steric parameters (e.g., Tolman cone angles) and molecular dynamics simulations quantify spatial constraints .
Q. What strategies minimize side reactions during derivatization of this compound?
- Methodology : Protecting the hydroxyl group (e.g., TMS or acetyl) prevents undesired oxidation. Catalytic systems like Pd/Cu in Sonogashira couplings improve regioselectivity. Kinetic profiling (e.g., in situ IR) identifies optimal reaction windows (e.g., 60–80°C for alkyne-azide click chemistry) .
Q. How can impurities in this compound be quantified and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
